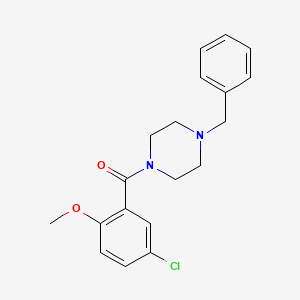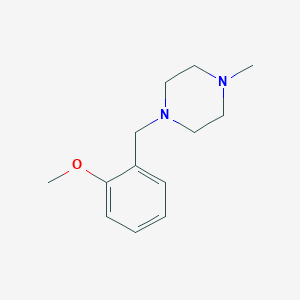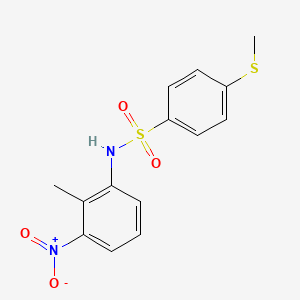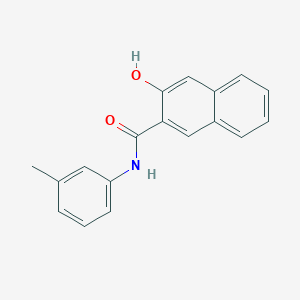
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease, and has also been investigated for its potential therapeutic uses in the treatment of other neurological disorders.
Mécanisme D'action
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is then taken up by dopamine-producing neurons in the substantia nigra. MPP+ is toxic to these neurons, leading to their destruction and the subsequent development of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity is characterized by the selective destruction of dopamine-producing neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the development of motor symptoms such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it can be used to create animal models of Parkinson's disease that closely mimic the human disease. This allows researchers to study the underlying mechanisms of the disease and to test potential treatments. However, this compound-induced neurotoxicity is a relatively acute model of Parkinson's disease, and may not accurately reflect the chronic nature of the disease in humans.
Orientations Futures
There are several future directions for research involving 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new animal models of Parkinson's disease that more accurately reflect the chronic nature of the disease in humans. Another area of interest is the investigation of potential therapeutic uses of this compound and related compounds in the treatment of other neurological disorders. Finally, there is ongoing research into the underlying mechanisms of this compound-induced neurotoxicity, with the goal of developing new treatments for Parkinson's disease and other related disorders.
Méthodes De Synthèse
The synthesis of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound) with sulfuric acid and methanol. This reaction produces this compound as a yellow crystalline solid, which can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research as a tool for studying Parkinson's disease. This compound is able to selectively destroy dopamine-producing neurons in the substantia nigra region of the brain, leading to the development of motor symptoms similar to those seen in Parkinson's disease. This has allowed researchers to develop animal models of Parkinson's disease, which can be used to study the underlying mechanisms of the disease and to test potential treatments.
Propriétés
IUPAC Name |
3-methyl-8-methylsulfanyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-5(2)14-6-7(11-10(14)17-4)13(3)9(16)12-8(6)15/h5H,1-4H3,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNLIQWJJJKFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)


![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)



![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
